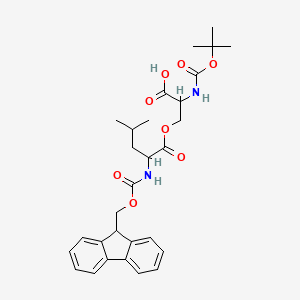

Boc-Ser(Leu-Fmoc)-OH

Description

Evolution of Peptide Synthesis Methodologies and the Demand for Specialized Building Blocks

Peptide synthesis has evolved significantly from early solution-phase methods to the now dominant solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield, for which he was awarded the Nobel Prize. openaccessjournals.compeptide.com SPPS involves attaching an amino acid to a solid resin support and sequentially adding subsequent amino acids to build the peptide chain. openaccessjournals.com This method revolutionized peptide synthesis, making it more practical and enabling the creation of larger and more complex peptides, which has, in turn, transformed research in numerous biological and medicinal fields. openaccessjournals.compeptide.com

The increasing complexity of synthetic targets, including therapeutic peptides and biomaterials, has fueled the demand for advanced and specialized building blocks. nih.govsemanticscholar.org The majority of synthetic peptides are now produced using Fmoc solid-phase peptide synthesis (SPPS). nih.govsemanticscholar.org High-quality Fmoc-protected amino acid building blocks are now widely available and have been instrumental in these advancements. nih.govnih.gov

Significance of Orthogonal Protecting Group Strategies in Chemical Synthesis

To prevent unwanted side reactions during peptide synthesis, such as self-coupling, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups (PGs). biosynth.com An ideal protecting group can be easily introduced and removed without interfering with other synthetic steps or the integrity of other protecting groups in the molecule. biosynth.com

This is where the concept of "orthogonal protection" becomes critical. peptide.com An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, under distinctly different chemical conditions. biosynth.compeptide.com This strategy is fundamental for the synthesis of complex peptides, especially when modifications to specific side chains are required. peptide.com

The two most common orthogonal protection strategies in SPPS are the Boc/Bzl and the Fmoc/tBu systems. biosynth.com

Boc/Bzl Strategy: This is considered a "quasi-orthogonal" system. The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected by benzyl (B1604629) (Bzl)-based groups. Both are removed by acid, but the Boc group can be cleaved under milder acidic conditions than the Bzl groups. biosynth.compeptide.com

Fmoc/tBu Strategy: This is a truly orthogonal system. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side chains are protected by acid-labile tert-butyl (tBu) groups. biosynth.compeptide.com This allows for the removal of the Fmoc group without affecting the side-chain protection, and vice-versa. peptide.com

Contextualizing Boc-Ser(Leu-Fmoc)-OH within Contemporary Synthetic Organic Chemistry and Peptide Science

This compound is a prime example of a sophisticated building block designed to leverage orthogonal protection strategies. This dipeptide unit combines a Boc-protected serine with an Fmoc-protected leucine (B10760876). This unique arrangement allows for the selective deprotection and subsequent elaboration at either the N-terminus of the leucine (by removing the Fmoc group with a base) or the N-terminus of the serine (by removing the Boc group with an acid).

This dipeptide is particularly valuable in the synthesis of "difficult sequences," where traditional stepwise SPPS may lead to low yields or impurities. The use of pre-formed dipeptide units like this compound can help to overcome these synthetic challenges.

Overview of Research Directions Pertaining to this compound

Research involving this compound and similar dipeptide units is focused on several key areas:

Peptide Synthesis: This compound is a key building block in the synthesis of complex, functional peptides for drug development. chemimpex.com

Bioconjugation: It is utilized in techniques to attach peptides to other biomolecules, which can enhance the specificity and efficacy of therapeutic agents. chemimpex.com

Therapeutic Agents: this compound is frequently used in the production of peptide-based drugs, particularly those targeting cancer and neurological disorders. chemimpex.com

Difficult Peptide Sequences: The "O-acyl isopeptide method," which utilizes O-acyl isodipeptide units like Boc-Ser(Fmoc-Xaa)-OH, has gained attention as an efficient method for synthesizing peptides, including those with challenging sequences.

Chemical Properties and Synthesis Data

| Property | Value |

| IUPAC Name | (2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| CAS Number | 944283-09-4 lookchem.com |

| Molecular Formula | C29H36N2O8 |

| Molecular Weight | 540.61 g/mol |

| Appearance | White powder lookchem.com |

| Purity | ≥ 98% (HPLC) |

| Storage | Store at -20 °C lookchem.com |

Detailed Research Findings

The synthesis of O-acyl isodipeptides like this compound has been a subject of significant research. One study reported the effective two-step synthesis of forty different "O-acyl isodipeptide units," Boc-Ser/Thr(Fmoc-Xaa)-OH, without epimerization. These units are crucial for the routine application of the O-acyl isopeptide method. Another study demonstrated the high-yield synthesis of O-acyl isodipeptides by coupling Boc-Ser/Thr-OBzl with Fmoc-Xaa-OH using COMU, a third-generation peptide coupling agent, with the chemical homogeneity confirmed by chiral HPLC analysis.

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O8/c1-17(2)14-23(26(34)37-16-24(25(32)33)31-28(36)39-29(3,4)5)30-27(35)38-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-24H,14-16H2,1-5H3,(H,30,35)(H,31,36)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFDFHFWCCHHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Ser Leu Fmoc Oh

Precursor Synthesis and Derivatization Strategies

The successful synthesis of Boc-Ser(Leu-Fmoc)-OH hinges on the effective preparation of its constituent amino acid derivatives, namely Boc-protected serine and Fmoc-protected leucine (B10760876). These precursors must be synthesized and activated in a manner that ensures high purity and stereochemical integrity.

Synthesis of Boc-Serine Derivatives

The protection of the amino group of serine with the tert-butoxycarbonyl (Boc) group is a fundamental step. This is typically achieved by reacting L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. ontosight.ainih.gov The reaction can be carried out in a mixture of solvents like dioxane and water, with a base such as triethylamine (B128534) (Et₃N) or sodium bicarbonate. nih.govorganic-chemistry.org The resulting Boc-Ser-OH is a stable compound that can be used in subsequent reactions. organic-chemistry.org

For the specific synthesis of this compound, it is often advantageous to use a serine derivative where the carboxylic acid is also protected, for example, as a benzyl (B1604629) (Bzl) or methyl (Me) ester (Boc-Ser-OBzl or Boc-Ser-OMe). ontosight.ai This prevents self-polymerization and other side reactions during the subsequent esterification of the serine hydroxyl group. The synthesis of N-Boc-L-serine methyl ester, for instance, can be accomplished by reacting L-serine with (Boc)₂O and methanol. ontosight.ai Another strategy involves the Williamson synthesis to prepare N-Boc-O-benzyl-L-serine by reacting N-Boc-serine with benzyl bromide in the presence of a base like sodium hydride (NaH). nih.gov

| Precursor | Synthesis Method | Key Reagents | Reference(s) |

| Boc-Ser-OH | Reaction of L-serine with (Boc)₂O | (Boc)₂O, Triethylamine, Dioxane/Water | nih.gov |

| N-Boc-L-serine methyl ester | Reaction of L-serine with (Boc)₂O and methanol | (Boc)₂O, Methanol | ontosight.ai |

| N-Boc-O-benzyl-L-serine | Williamson synthesis from N-Boc-serine | Benzyl bromide, Sodium hydride, DMF | nih.gov |

Synthesis of Fmoc-Leucine Derivatives

The protection of leucine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group is another crucial precursor synthesis. This is generally accomplished by reacting L-leucine with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a basic aqueous solution, often a mixture of water and sodium bicarbonate. fengchengroup.com Fmoc-OSu is often preferred as it leads to fewer side reactions and the reaction conditions are easier to control. The resulting Fmoc-Leu-OH is a key building block for peptide synthesis. fengchengroup.com

| Precursor | Synthesis Method | Key Reagents | Reference(s) |

| Fmoc-Leu-OH | Reaction of L-leucine with Fmoc-Cl or Fmoc-OSu | Fmoc-Cl/Fmoc-OSu, Sodium bicarbonate, Water | fengchengroup.com |

Preparation of Activated Serine and Leucine Precursors

For the coupling reaction to form the ester bond, the carboxylic acid of Fmoc-Leucine must be activated. A common method is the conversion of Fmoc-Leu-OH to its acid chloride, Fmoc-Leu-Cl. This can be achieved by reacting Fmoc-Leu-OH with thionyl chloride (SOCl₂), often with the assistance of ultrasonication to accelerate the reaction. researchgate.netarkat-usa.org This method is efficient and rapid, yielding the acid chloride in good purity. researchgate.net

Alternatively, various coupling reagents can be used to activate the carboxylic acid in situ during the esterification reaction, which will be discussed in the following section. For serine, using a derivative with a protected carboxyl group, such as Boc-Ser-OBzl, is a common strategy to direct the reaction to the side-chain hydroxyl group.

Coupling Chemistries for Serine Side-Chain Functionalization

The central step in the synthesis of this compound is the formation of an ester bond between the side-chain hydroxyl group of the Boc-serine derivative and the carboxyl group of Fmoc-leucine. This reaction must be high-yielding and, critically, proceed without epimerization of the chiral centers. rsc.org

Esterification Approaches for Leu-Fmoc Attachment to Serine Hydroxyl

The direct esterification of the serine side-chain is a well-established method. A general and effective approach involves the coupling of a carboxyl-protected Boc-serine, such as Boc-Ser-OBzl, with Fmoc-Xaa-OH (where Xaa is any amino acid, in this case, Leucine). This reaction is typically mediated by a coupling agent in an organic solvent. The "O-acyl isopeptide method" has been developed to synthesize a variety of "O-acyl isodipeptide units" of the general structure Boc-Ser/Thr(Fmoc-Xaa)-OH in a two-step process with high yields and without significant epimerization. rsc.org

Optimization of Coupling Reagents and Conditions

The choice of coupling reagent is paramount to the success of the esterification, influencing reaction time, yield, and prevention of side reactions, particularly racemization. uni-kiel.de A variety of coupling reagents have been employed for this purpose.

A study by Yoshiya et al. demonstrated the synthesis of forty different Boc-Ser/Thr(Fmoc-Xaa)-OH units using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent. rsc.org More recently, the third-generation aminium salt coupling agent, (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU), has been shown to be highly effective for this transformation, affording O-acyl isodipeptides in high yields and with high chemical homogeneity.

The solvent can also play a critical role. In the synthesis of an Aβ1-42 isopeptide using a Boc-Ser(Fmoc-Gly)-OH unit, it was found that side reactions could occur during the activation step in polar aprotic solvents like DMF or NMP. The use of non-polar solvents such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) minimized these side reactions. nih.gov

The following table summarizes the performance of different coupling reagents in the synthesis of O-acyl isodipeptides.

| Coupling Reagent | Base | Solvent | Yield | Key Findings | Reference(s) |

| EDC·HCl | DMAP | CH₂Cl₂ | 55-99% | Effective for a wide range of amino acids; two-step synthesis. | rsc.org |

| COMU | DIPEA | DMF | High | High yield and chemical homogeneity; epimerization-free. | |

| HBTU/HOBt | DIPEA | DCM | - | Commonly used in solid-phase synthesis for coupling amino acids. | knepublishing.com |

| PyBOP/HOBt | DIPEA | DMF | - | Effective for coupling in solid-phase synthesis. | rsc.orgmerckmillipore.com |

The prevention of epimerization is a major concern during segment condensation. The use of O-acyl isodipeptide units like Boc-Ser(Fmoc-Tyr(tBu))-OH in segment condensation has been shown to proceed with no detectable racemization, in contrast to standard segment condensation methods which can lead to significant epimerization. niph.go.jp This highlights a key advantage of using these pre-formed building blocks in peptide synthesis.

Protecting Group Orthogonality and Manipulation in Synthesis of this compound

The successful synthesis and manipulation of this compound hinge on the principle of orthogonal protection. This strategy employs protecting groups with different chemical labilities, allowing for the selective removal of one group in the presence of another. organic-chemistry.org In this molecule, the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group provide a classic orthogonal system, enabling precise, stepwise modifications. iris-biotech.deontosight.ai This orthogonality is fundamental, as it allows for the controlled elongation of a peptide chain in a specific direction. organic-chemistry.orgontosight.ai

Role of Boc Protection of N-Alpha Amino Group

The Boc group is attached to the α-amino group of the serine residue. chemimpex.com Its primary function is to act as a temporary shield, preventing the highly nucleophilic amine from participating in unwanted reactions during the coupling of other amino acids. organic-chemistry.org The Boc group is stable under the basic conditions required to remove the Fmoc group, which is a cornerstone of its utility in an orthogonal scheme. organic-chemistry.org It is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), which breaks the carbamate (B1207046) to release the free amine along with gaseous byproducts. americanpeptidesociety.orgthermofisher.com This protection is crucial for preventing uncontrolled polymerization and ensuring that peptide bond formation occurs only at the desired location.

Role of Fmoc Protection of Leucine Amino Group

The Fmoc group protects the amino group of the leucine residue, which is ester-linked to the serine side-chain hydroxyl group. chemimpex.com In the context of solid-phase peptide synthesis (SPPS), the Fmoc group is the standard temporary protecting group for the α-amino group of incoming amino acids in the widely used Fmoc/tBu strategy. iris-biotech.de It is exceptionally stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.govthermofisher.com This base-catalyzed elimination mechanism allows for the selective deprotection of the leucine's amino group while the Boc group on the serine remains securely in place. highfine.com

Selective Deprotection Strategies for Subsequent Transformations

The orthogonal nature of the Boc and Fmoc groups allows for precise, strategic deprotection.

Fmoc Group Removal : To elongate the peptide chain from the leucine residue, the Fmoc group is selectively removed. This is achieved by treating the molecule with a solution of approximately 20% piperidine in DMF. nih.govcsic.es This reaction is rapid and efficient, leaving the acid-sensitive Boc group and the ester linkage intact. The newly liberated amino group of leucine is then available for coupling with the next Fmoc-protected amino acid in the sequence.

Boc Group Removal : Conversely, if a synthetic route requires modification at the serine's N-terminus, the Boc group can be selectively cleaved using a moderately strong acid like TFA. thermofisher.com The Fmoc group is completely stable to these acidic conditions. highfine.com This exposes the serine's α-amino group for further reactions, such as coupling to another peptide fragment.

This differential stability is the key that allows chemists to dictate the sequence and direction of peptide synthesis with high fidelity.

Table 1: Protecting Groups in this compound and Deprotection Conditions

| Protecting Group | Protected Functionality | Lability | Deprotection Reagent(s) | Citations |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | α-Amino group of Serine | Acid-labile | Trifluoroacetic Acid (TFA) | organic-chemistry.orgamericanpeptidesociety.orgthermofisher.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Amino group of Leucine | Base-labile | Piperidine in DMF | nih.govthermofisher.com |

Purification and Purity Assessment Strategies for the Synthesized Building Block

Following synthesis, the crucial steps of purification and purity assessment ensure that the this compound building block meets the stringent quality standards required for peptide synthesis. The final product is typically a white powder that contains not only the desired molecule but also potential impurities from reactants, side reactions, or incomplete reactions. bachem.com A comprehensive analysis is required to confirm its identity and purity. bachem.com

Chromatographic Purification Techniques for Complex Amino Acid Derivatives

Chromatography is the cornerstone of purification for complex and protected amino acid derivatives. The choice of technique depends on the specific properties of the molecule and the impurities to be removed. pressbooks.pub

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the most common and powerful method for purifying peptides and complex amino acid derivatives. bachem.com The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier like TFA. pressbooks.pub The high hydrophobicity imparted by the Boc and Fmoc groups makes this compound well-suited for retention and separation by RP-HPLC.

Flash Chromatography : For larger-scale purification, flash chromatography using a silica (B1680970) gel stationary phase can be effective. acs.org This technique is faster than traditional column chromatography and can efficiently remove many common impurities from amino acid derivatives. acs.org

Ion-Exchange Chromatography (IEX) : This technique separates molecules based on their net charge. altabioscience.com While the target molecule is neutral, IEX can be useful for removing charged impurities. The zwitterionic nature of amino acids allows them to be separated effectively using IEX by manipulating the pH of the buffer. pressbooks.pubaltabioscience.com

Table 2: Comparison of Chromatographic Purification Techniques

| Technique | Principle of Separation | Stationary Phase | Mobile Phase | Suitability for this compound | Citations |

|---|---|---|---|---|---|

| RP-HPLC | Polarity / Hydrophobicity | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | High; excellent for high-resolution purification. | bachem.compressbooks.pub |

| Flash Chromatography | Polarity | Polar (e.g., Silica Gel) | Non-polar organic solvents | Good; suitable for rapid, large-scale purification. | acs.org |

| Ion-Exchange (IEX) | Net Charge | Charged Resin | Buffered aqueous solution | Moderate; primarily for removing ionic impurities. | altabioscience.comcolumn-chromatography.com |

Once purified, the identity and purity of this compound must be rigorously assessed. Several analytical methods are employed:

Analytical HPLC : This is the standard method for determining the purity of peptide products. The purity is typically calculated from the area of the main peak relative to the total area of all peaks detected by UV absorbance. bachem.com

Mass Spectrometry (MS) : Confirms the molecular weight of the compound, verifying its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information, confirming the correct assembly of the molecule. Quantitative NMR (qNMR) can also be used for accurate purity determination. researchgate.net

Chiral Analysis : To confirm stereochemical integrity and detect any epimerization, chiral chromatography (either HPLC or GC after derivatization) is employed. cat-online.comcat-online.com This is critical for ensuring the biological activity of the final peptide.

Table 3: Purity Assessment Methods

| Method | Information Provided | Key Features | Citations |

|---|---|---|---|

| Analytical RP-HPLC | Chemical Purity | Standard method; quantifies impurities based on UV absorbance. | bachem.com |

| Mass Spectrometry (MS) | Molecular Weight | Confirms chemical identity. | tandfonline.com |

| NMR Spectroscopy | Chemical Structure & Purity | Confirms structure; qNMR for purity assessment. | bachem.comresearchgate.net |

| Chiral Chromatography | Enantiomeric/Diastereomeric Purity | Detects and quantifies racemized or epimerized forms. | cat-online.comcat-online.com |

Methods for Assessing Chemical Purity and Homogeneity

Ensuring the chemical purity and homogeneity of this compound is paramount for its successful application in peptide synthesis. A variety of analytical techniques are employed to verify its identity and quantify any potential impurities. A purity of ≥ 98% is often required for use in peptide synthesis. chemimpex.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. Specifically, reversed-phase HPLC (RP-HPLC) is frequently utilized. In this method, the compound is dissolved in a suitable solvent mixture, such as acetonitrile and water with 0.1% trifluoroacetic acid (TFA), and passed through a column packed with a nonpolar stationary phase. By gradually increasing the concentration of the organic solvent (eluent), compounds are separated based on their hydrophobicity. The retention time of the major peak corresponding to this compound provides a qualitative measure of its identity, while the peak area allows for quantitative determination of its purity. Chiral HPLC can also be employed to establish the chemical homogeneity of the synthesized molecule.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers a faster and more efficient separation compared to conventional HPLC, making it another valuable tool for purity analysis. The principles are similar to HPLC, but it utilizes columns with smaller particle sizes and higher pressures, resulting in improved resolution and shorter analysis times. Purity is typically determined by integrating all signals detected at a specific wavelength, such as 214 nm, within a defined retention time window.

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of HPLC or UHPLC with the mass-analyzing capability of a mass spectrometer. This provides both retention time data and a mass-to-charge ratio (m/z), confirming the compound's identity with high certainty.

Analytical Thin Layer Chromatography (TLC) is a simpler, qualitative technique used for rapid monitoring of reactions and for preliminary purity checks. scienceopen.com The compound is spotted on a silica gel plate and developed in an appropriate solvent system. The resulting spot pattern, when visualized (e.g., with ninhydrin (B49086) for free amines), can indicate the presence of impurities. scienceopen.com

Below is a table summarizing the common analytical methods used for this compound:

| Analytical Technique | Purpose | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area, chiral purity |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution purity assessment | Improved separation efficiency and speed |

| Mass Spectrometry (MS) | Molecular weight confirmation | Mass-to-charge ratio (m/z) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Chemical shifts, coupling constants, structural connectivity scienceopen.com |

| Analytical Thin Layer Chromatography (TLC) | Reaction monitoring and qualitative purity check | Retention factor (Rf) values, presence of impurities scienceopen.com |

Solid-Phase vs. Solution-Phase Synthesis Considerations for this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for peptide synthesis due to its efficiency and ease of automation. iris-biotech.de In the context of preparing a larger peptide incorporating the this compound unit, this dipeptide itself would typically be synthesized first in solution and then coupled to a growing peptide chain attached to a solid support (resin). chemimpex.com

Advantages of SPPS:

Simplified Purification: Excess reagents and byproducts are easily removed by simple filtration and washing of the resin-bound peptide, streamlining the purification process. iris-biotech.de

Use of Excess Reagents: Driving reactions to completion is facilitated by the ability to use an excess of soluble reagents. iris-biotech.de

Automation: The repetitive nature of coupling and deprotection steps lends itself well to automated synthesis. iris-biotech.de

Considerations for SPPS:

Loading Capacity: The amount of peptide that can be synthesized is limited by the loading capacity of the resin.

Reagent Costs: The use of large excesses of reagents can be costly, especially for large-scale synthesis. researchgate.net

Cleavage: The final cleavage of the peptide from the resin requires harsh conditions, which can sometimes lead to side reactions.

Solution-Phase Peptide Synthesis (SolPPS) , also known as conventional synthesis in solution, involves carrying out all reactions in a homogeneous liquid phase. researchgate.net This approach is often used for the synthesis of smaller peptides or peptide fragments like this compound itself. nih.gov

Advantages of Solution-Phase Synthesis:

Scalability: It is generally more suitable for large-scale production of peptides.

Stoichiometric Reagent Use: It allows for the use of stoichiometric amounts of reagents, which can be more cost-effective. researchgate.net

Characterization of Intermediates: Intermediates can be isolated and fully characterized at each step, ensuring high purity of the final product.

Considerations for Solution-Phase Synthesis:

Purification Challenges: The isolation and purification of intermediates after each step can be time-consuming and may lead to product loss. researchgate.net

Solubility Issues: As the peptide chain grows, its solubility can decrease, posing challenges for subsequent reaction steps.

Epimerization Risk: There can be a risk of racemization during coupling steps if not carefully controlled.

A hybrid approach, known as Liquid-Phase Peptide Synthesis (LPPS) , combines features of both solid-phase and solution-phase methods. researchgate.net It utilizes a soluble polymeric support, allowing reactions to occur in a homogeneous phase while enabling precipitation-based purification. researchgate.net

The choice between these methods for a process involving this compound depends on the specific context. For the synthesis of the dipeptide unit itself, solution-phase synthesis is common. When incorporating this unit into a larger peptide, it is often prepared in solution and then utilized in a solid-phase synthesis protocol. chemimpex.commerckmillipore.com

The following table outlines key considerations for each synthetic approach:

| Feature | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (SolPPS) |

| Reaction Environment | Heterogeneous (solid support in liquid) | Homogeneous (all reactants in solution) |

| Purification | Simple filtration and washing of the resin iris-biotech.de | Often requires chromatography or crystallization at each step researchgate.net |

| Reagent Stoichiometry | Use of excess reagents is common iris-biotech.de | Near-stoichiometric amounts can be used researchgate.net |

| Scalability | Generally preferred for lab-scale and smaller quantities | More amenable to large-scale industrial production |

| Automation | Easily automated iris-biotech.de | More difficult to automate |

| Intermediate Characterization | Difficult to characterize intermediates | Intermediates can be isolated and fully characterized |

Chemical Reactivity and Transformations of Boc Ser Leu Fmoc Oh

Reactivity of the N-Terminal Boc Group

The N-terminal α-amino group of the serine residue is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org The Boc group is characterized by its stability in basic and nucleophilic conditions and its lability under acidic conditions. organic-chemistry.orgiris-biotech.de

Acid-Labile Deprotection Mechanisms and Conditions

The removal of the Boc group is an acid-catalyzed process. The mechanism involves protonation of the carbamate (B1207046) oxygen followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and carbamic acid. The carbamic acid then spontaneously decarboxylates to release the free amine. peptide.com

Mechanism of Boc Deprotection:

Protonation of the Boc group by a strong acid.

Formation of a tert-butyl cation and a carbamic acid intermediate. researchgate.net

The unstable carbamic acid decomposes into carbon dioxide and the free amine. peptide.com

The tert-butyl cations generated during deprotection are reactive electrophiles that can lead to undesired side reactions, such as the alkylation of nucleophilic residues like Tryptophan (Trp) or Methionine (Met). peptide.com To prevent this, cation scavengers are often added to the deprotection solution. iris-biotech.denih.gov

Commonly employed acidic conditions for Boc deprotection are outlined in the table below.

| Reagent/Condition | Typical Concentration | Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | 25-50% | Standard condition for complete and rapid deprotection in Boc-based SPPS. | peptide.com |

| Hydrochloric Acid (HCl) in an organic solvent | e.g., 4M in Dioxane | An alternative to TFA. | iris-biotech.de |

| TMS Triflate with Lutidine | - | A milder condition compatible with some acid-sensitive lipidated peptides. | nih.gov |

| p-Toluenesulfonic acid (p-TsOH) in Toluene | - | Effective under microwave irradiation for rapid deprotection. | researchgate.net |

Influence of Reaction Conditions on Boc Group Stability

The stability of the Boc protecting group is highly dependent on the pH of the reaction medium. It is exceptionally stable under basic and neutral conditions, allowing for the selective removal of other protecting groups, such as the base-labile Fmoc group. organic-chemistry.orgresearchgate.net The lability of the Boc group increases progressively with the acidity of the environment. researchgate.net While generally stable at room temperature and even at 37°C, its stability at elevated temperatures can be compromised, especially in the presence of any acidity. researchgate.net In the absence of acid, thermal deprotection requires temperatures significantly higher than those typically used in peptide synthesis. researchgate.net

Reactivity of the Fmoc-Protected Leucine (B10760876) Amine Moiety

In Boc-Ser(Leu-Fmoc)-OH, the amino group of the leucine residue, which is ester-linked to the serine side-chain, is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is the defining temporary α-amino protecting group for the most widely used SPPS strategy today. americanpeptidesociety.orgpublish.csiro.au

Base-Labile Deprotection Mechanisms and Conditions

The Fmoc group is removed under mild basic, non-hydrolytic conditions. publish.csiro.au The deprotection mechanism is a base-catalyzed β-elimination. A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring. This initiates the elimination of the carbamate, which decomposes to release the free amine, carbon dioxide, and dibenzofulvene (DBF). peptide.comtotal-synthesis.com

Mechanism of Fmoc Deprotection:

A base (e.g., piperidine) abstracts the acidic proton from the fluorenyl group. peptide.com

This triggers a β-elimination reaction. peptide.com

The resulting intermediates are dibenzofulvene (DBF), carbon dioxide, and the deprotected amine. peptide.com

The dibenzofulvene byproduct is a reactive electrophile that can undergo Michael addition with the newly liberated amine, an undesired side reaction. peptide.com Piperidine serves a dual role: it acts as the base for deprotection and as a scavenger for the DBF byproduct, forming a stable adduct. peptide.comwikipedia.org

The most common conditions for Fmoc deprotection are detailed in the following table.

| Reagent/Condition | Typical Concentration | Notes | Reference |

|---|---|---|---|

| Piperidine in Dimethylformamide (DMF) | 20-50% | The most standard and widely used condition for Fmoc removal in SPPS. | wikipedia.org |

| Piperazine in DMF | 5% | A less-controlled alternative to piperidine. | wikipedia.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~1-2% | A stronger, non-nucleophilic base used for faster deprotection, often with a small amount of piperidine as a scavenger. | peptide.combiosynth.com |

Compatibility with Other Protecting Groups and Functional Moieties

The distinct deprotection chemistries of the Boc and Fmoc groups form the basis of an "orthogonal" protection strategy, which is fundamental to multi-step peptide synthesis. peptide.combiosynth.com The Fmoc group is stable to the acidic conditions (e.g., TFA) required to remove the Boc group and other acid-labile side-chain protecting groups like tert-Butyl (tBu) or Trityl (Trt). total-synthesis.combiosynth.comiris-biotech.de Conversely, the Boc group is completely stable to the basic conditions (e.g., piperidine) used for Fmoc removal. organic-chemistry.org

This orthogonality allows for selective deprotection at different stages of a synthesis. In the case of this compound, one could:

Selectively remove the N-terminal Boc group with acid to allow for chain elongation at the N-terminus of serine.

Alternatively, selectively remove the side-chain Fmoc group with a base to expose the leucine amine for modification or cyclization, while the N-terminus remains Boc-protected. merckmillipore.com

Reactivity of the C-Terminal Carboxylic Acid Functionality

The C-terminal carboxylic acid of the serine moiety is a nucleophilic center that must be activated to facilitate the formation of a peptide bond with the N-terminal amine of an incoming amino acid. thermofisher.comwikipedia.org This activation is a critical step in peptide coupling reactions.

The most common method involves the use of carbodiimide (B86325) coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). thermofisher.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comspcmc.ac.in This intermediate is then susceptible to nucleophilic attack by the amino group of the next residue in the peptide sequence. thermofisher.com

A significant risk associated with the activation of the C-terminal carboxyl group is racemization of the α-carbon, which can occur via the formation of an oxazolone (B7731731) intermediate. wikipedia.orgnih.gov To mitigate this, activating agents are almost always used in conjunction with additives that suppress racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.org These additives react with the O-acylisourea to form a less reactive, but more selective, active ester, which reduces the likelihood of epimerization. wikipedia.org

Key reagents used for the activation of the C-terminal carboxylic acid are listed below.

| Activating Agent | Additive | Mechanism | Reference |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | HOBt, HOAt | Forms a reactive O-acylisourea intermediate. The additive forms an active ester to suppress racemization. | thermofisher.comwikipedia.orgspcmc.ac.in |

| Diisopropylcarbodiimide (DIC) | HOBt, Oxyma Pure | Similar to DCC, but the urea (B33335) byproduct is soluble, simplifying purification. | thermofisher.commdpi.com |

| HBTU, HATU, HCTU | - | Aminium/uronium-based reagents that directly form active esters with the carboxylic acid in the presence of a base. | merckmillipore.compeptide.com |

Amide Bond Formation Strategies for Peptide Elongation

The primary application of this compound is in peptide synthesis, where it serves as a dipeptide unit. chemimpex.com The free carboxyl group of the serine residue is the site for amide bond formation, allowing for the elongation of a peptide chain. This is typically achieved through coupling reactions with the free amino group of another amino acid or a growing peptide chain. bachem.comthieme-connect.de

Common strategies for activating the carboxyl group to facilitate amide bond formation include the use of various coupling reagents. These reagents react with the carboxyl group to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an amino group. The choice of coupling reagent can be critical to avoid side reactions, such as epimerization, particularly at the serine α-carbon. mdpi.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Description |

| Carbodiimides (e.g., DCC, DIC) | Dehydrating agents that facilitate direct amide bond formation. Often used with additives like HOBt or HOAt to suppress racemization. mdpi.comrsc.org |

| Phosphonium (B103445) Salts (e.g., PyBOP, PyAOP) | Form highly reactive phosphonium esters. Known for high coupling efficiency. merckmillipore.com |

| Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU) | Generate activated esters that readily react with amines. Widely used in solid-phase peptide synthesis for their speed and efficiency. nih.govrsc.org |

| COMU | A third-generation uronium salt known for high efficiency and low racemization, particularly in the synthesis of O-acyl isodipeptides. |

The selection of the coupling reagent and reaction conditions, such as solvent and temperature, is crucial for achieving high yields and maintaining the stereochemical integrity of the peptide.

Esterification and Other Carboxyl Group Modifications

While amide bond formation is the most common transformation, the carboxyl group of this compound can also undergo other modifications, such as esterification. This can be achieved by reacting the compound with an alcohol in the presence of a suitable coupling agent, like dicyclohexylcarbodiimide (DCC), or through other esterification methods. csic.es Such modifications might be employed to create prodrugs or to alter the solubility and pharmacokinetic properties of a peptide.

Reactivity of the Serine Side Chain and its Leu-Fmoc Conjugate

The serine side chain, esterified with Fmoc-protected leucine, presents a unique set of reactive properties that are central to the utility of this compound in specialized synthetic strategies.

Stability of the Serine-Leucine Ester Linkage under Various Conditions

The ester bond between the serine hydroxyl group and the leucine carboxyl group is a key feature of this compound. The stability of this linkage is a critical consideration during peptide synthesis.

Acidic Conditions: The ester linkage is generally stable to the mild acidic conditions used for the removal of the Boc group (e.g., trifluoroacetic acid (TFA) in dichloromethane). bachem.comiris-biotech.de This orthogonality allows for the selective deprotection of the N-terminal Boc group without cleaving the side-chain ester.

Basic Conditions: The ester linkage is susceptible to cleavage under strong basic conditions. The conditions used for the removal of the Fmoc group (typically a secondary amine like piperidine in DMF) can potentially lead to the cleavage of the serine-leucine ester bond. epo.orgresearchgate.net However, the rate of Fmoc deprotection is generally much faster than that of ester cleavage, allowing for selective Fmoc removal with careful control of reaction time and temperature.

Nucleophiles: The ester bond can be cleaved by nucleophiles. For instance, treatment with hydrazine (B178648) is used to remove certain protecting groups and would also cleave the serine-leucine ester. merckmillipore.com

Potential for Further Modifications at the Leucine Moiety After Fmoc Deprotection

Once the Fmoc group is removed from the leucine residue, the newly exposed primary amine becomes a site for further chemical modifications. This opens up possibilities for creating branched or cyclic peptides.

Following Fmoc deprotection, the free amine of the leucine side chain can be:

Acylated: Reacted with an activated carboxylic acid to form a new amide bond, leading to a branched peptide structure.

Alkylated: Modified through reaction with alkyl halides or other electrophiles, though this is less common in standard peptide synthesis.

Used in Cyclization: The deprotected amine can react with the C-terminal carboxyl group of the same peptide chain to form a cyclic peptide.

This ability to selectively deprotect and modify the leucine side chain provides a powerful tool for the synthesis of complex peptide architectures with specific biological activities. chemimpex.com

Application of Boc Ser Leu Fmoc Oh As a Specialized Building Block in Chemical Synthesis

Incorporation into Complex Peptide Architectures

The structure of Boc-Ser(Leu-Fmoc)-OH, featuring a Boc-protected alpha-amino group, a free carboxylic acid, and an Fmoc-protected amino group on the side chain, makes it an ideal candidate for creating non-linear peptide structures. This strategic arrangement of protecting groups is central to its utility in modern peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and this compound is a key reagent for the generation of branched or otherwise modified peptides. chemimpex.com In a typical SPPS workflow, the free carboxylic acid of this compound allows for its attachment to a solid support or to the N-terminus of a growing peptide chain. Following this coupling, the orthogonal protecting groups can be selectively removed.

For instance, the Boc group can be cleaved under acidic conditions to allow for the extension of the primary peptide backbone. Subsequently, the Fmoc group on the side-chain leucine (B10760876) can be removed using a mild base, such as piperidine (B6355638), to expose a new amino group. This newly deprotected site serves as an anchor point for the synthesis of a second, branching peptide chain. This orthogonal strategy is fundamental to the creation of well-defined, multi-functional peptide constructs that can mimic complex biological structures or present multiple binding epitopes.

The ability to introduce a branching point at a specific serine residue within a peptide sequence is of paramount importance for engineering specific structural motifs. By incorporating this compound, chemists can precisely dictate the location of a peptide branch. This level of control is crucial for the synthesis of molecules designed to interact with multiple biological targets or to adopt specific three-dimensional conformations. For example, the strategic placement of a branched chain can be used to create scaffolds that mimic the presentation of antigens by the major histocompatibility complex (MHC), leading to the development of synthetic vaccines.

Utility in Solid-Phase Peptide Synthesis for Branched or Modified Peptides

Synthesis of Peptidomimetics and Other Bio-Organic Constructs

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, or receptor affinity. This compound serves as a versatile starting point for the synthesis of such molecules. The side-chain amino group, revealed after Fmoc deprotection, can be modified with a wide array of non-peptidic moieties. This allows for the introduction of functionalities that can enhance the pharmacological properties of the parent peptide.

Furthermore, the unique stereochemistry of the serine and leucine residues within the building block can be exploited to create chiral scaffolds for the development of novel therapeutic agents. The ability to combine peptidic and non-peptidic elements in a controlled manner is a significant advantage in the quest for new drug candidates.

Role in Bioconjugation Chemistry as a Versatile Handle

Bioconjugation, the process of linking biomolecules to other molecules, is a powerful tool in drug delivery, diagnostics, and fundamental biological research. chemimpex.com this compound can be incorporated into a peptide sequence to serve as a versatile "handle" for subsequent conjugation reactions. chemimpex.com After the synthesis of the peptide is complete, the side-chain amino group can be selectively deprotected and utilized for the attachment of various payloads, such as fluorescent dyes, imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and circulation half-life. This approach enables the creation of highly specific and effective therapeutic and diagnostic agents. chemimpex.com

Challenges and Solutions in Incorporating Highly Substituted Amino Acid Derivatives

The incorporation of highly substituted and sterically hindered amino acid derivatives like this compound into a growing peptide chain can present synthetic challenges. The bulky Boc and Fmoc protecting groups, as well as the branched nature of the leucine side chain, can lead to slower and less efficient coupling reactions. This can result in lower yields and the formation of deletion sequences, where the intended amino acid is not incorporated.

To overcome these challenges, chemists have developed a range of strategies:

Optimized Coupling Reagents: The use of highly efficient coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), can significantly improve the rate and completeness of the coupling reaction.

Extended Coupling Times and Double Coupling: Increasing the reaction time or performing the coupling step twice can help to drive the reaction to completion and ensure the full incorporation of the sterically hindered residue.

Microwave-Assisted Peptide Synthesis: The application of microwave energy can accelerate the coupling reactions, often leading to higher yields and purities in a shorter amount of time, even for difficult couplings.

Through the careful selection of synthetic strategies and reaction conditions, the challenges associated with the use of this compound can be effectively managed, allowing for its successful application in the synthesis of complex and valuable molecules.

Stereochemical Integrity and Control in Boc Ser Leu Fmoc Oh Synthesis and Utilization

Retention of Stereochemical Configuration during Synthesis Steps

The synthesis of Boc-Ser(Leu-Fmoc)-OH involves the formation of an ester linkage, a reaction that requires activation of the carboxylic acid of the Fmoc-protected leucine (B10760876). A primary concern during this activation step is the potential for epimerization—the loss of the defined stereochemical configuration at the alpha-carbon of the leucine residue.

The use of urethane-based protecting groups, such as Fmoc and Boc, is a foundational strategy for suppressing racemization during peptide coupling reactions. nih.govrsc.org These groups help to prevent the formation of an intermediate oxazolone (B7731731), the primary pathway for racemization of the activated amino acid residue. thieme-connect.de Research has shown that the maintenance of stereochemical integrity is almost complete for dipeptides protected with these urethane (B1682113) groups. rsc.orgrsc.org

The synthesis is generally approached as a two-step process where Boc-Serine is coupled with Fmoc-Leucine-OH. The selection of an appropriate coupling agent is critical to ensure that the esterification proceeds efficiently and without compromising the chiral integrity of either amino acid. Studies on the synthesis of O-acyl isodipeptides have demonstrated that these molecules can be prepared in high yield and with high chemical homogeneity, with their stereochemical purity confirmed through analytical techniques like chiral HPLC. For instance, the use of the third-generation coupling agent COMU has been shown to be effective in producing these isodipeptides without significant epimerization.

Monitoring and Mitigating Racemization at Chiral Centers

While the protecting groups provide a strong defense against racemization, the choice of reaction conditions and reagents plays a crucial role in mitigating any potential loss of stereochemical purity. Epimerization is most likely to occur during the activation of the carboxyl group for the coupling reaction. thieme-connect.de

Mitigating Racemization:

The choice of coupling reagent is one of the most critical factors. Certain reagents are known to promote racemization more than others. Research comparing various coupling agents in the formation of a similar Ser-Leu bond has provided valuable insights into their performance regarding epimerization.

| Coupling Reagent | Base | Epimerization (%) |

| DEPBT | DIPEA | 0.9 |

| MYMTsA | DIPEA | 1.1 |

| MYMsA | DIPEA | 1.2 |

| DCC | HOBt | 3.5 |

| PyBOP | DIPEA | 7.9 |

| HBTU | DIPEA | 9.0 |

| HATU | DIPEA | 10.2 |

| Data derived from a study on the coupling of Fmoc-Ser(tBu)-OH and H-L-Leu-OtBu, illustrating the varying potential for epimerization with different reagents. mdpi.com |

As the table demonstrates, reagents like DEPBT show significantly lower epimerization compared to common reagents like HBTU and HATU under the tested conditions. mdpi.com Additionally, the use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative (HOAt) with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) is a well-established method for suppressing racemization during amide bond formation, a principle that also applies to ester formation. thieme-connect.de Other factors, including pre-activation time and reaction temperature, must also be carefully controlled, as prolonged pre-activation or elevated temperatures can increase the risk of racemization. nih.gov

Monitoring Racemization:

The primary analytical method for assessing the stereochemical purity of this compound is chiral High-Performance Liquid Chromatography (HPLC) . This technique is capable of separating diastereomers, allowing for the precise quantification of any epimerized product. Another method involves the use of ¹H NMR spectroscopy , where the spectra of a mixture of diastereomers can show separate, resolved signals for specific protons, allowing for the detection and quantification of the minor epimer. rsc.orgrsc.org

Diastereoselective Synthesis Approaches for Analogues

The synthesis of analogues of this compound with different stereochemical arrangements (diastereomers) is crucial for applications such as structure-activity relationship studies. The most direct approach to synthesizing these analogues, such as Boc-D-Ser(L-Leu-Fmoc)-OH or Boc-L-Ser(D-Leu-Fmoc)-OH, is to use the corresponding D-amino acid as a starting material. nih.gov

For more complex analogues, particularly those involving unnatural amino acids or modified peptide backbones (isosteres), specific diastereoselective synthesis strategies are employed. These methods are designed to control the formation of new chiral centers with a high degree of precision.

Rearrangement Reactions: For creating conformationally constrained analogues, sigmatropic rearrangement reactions are powerful tools. For example, the Ireland-Claisen rearrangement has been used for the stereoselective synthesis of Ser-Pro mimics with an (E)-alkene bond, while the Still-Wittig rearrangement can produce the corresponding (Z)-alkene mimic. vt.edu

Metal-Mediated Synthesis: Specific organometallic reactions can be used to create modified backbones. A chromium-mediated synthesis approach has been successfully used to produce monofluoroalkene-based dipeptide isosteres like Boc-Ser(PMB)-ψ[(Z)-CF=CH]-Gly-OMe. beilstein-journals.org

Catalytic Asymmetric Synthesis: Modern catalytic methods offer robust routes to unnatural peptides. For instance, a Rh(III)-catalyzed diastereoselective three-component reaction has been developed to couple dioxazolones, arylboronic acids, and acrylamides, allowing for the construction of unnatural phenylalanine, tyrosine, and tryptophan residues at a peptide junction with high diastereoselectivity. nih.gov

These advanced synthetic methodologies enable the creation of a diverse range of analogues, providing essential tools for medicinal chemistry and drug discovery. nih.gov

Future Research Directions for Boc Ser Leu Fmoc Oh

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current multi-step chemical synthesis of complex building blocks like Boc-Ser(Leu-Fmoc)-OH is often associated with high process mass intensity and the use of hazardous solvents and reagents. gcande.orgacs.org Future research will likely focus on creating more efficient and sustainable synthetic pathways.

Key areas for development include:

Enzymatic Synthesis: The use of enzymes, such as proteases like papain or Alcalase, offers a green alternative for forming peptide bonds. techscience.comacs.orgresearchgate.net Research into enzymes that can specifically catalyze the esterification of the serine hydroxyl group with N-Fmoc-Leucine, followed by N-terminal Boc protection, could dramatically reduce waste and improve stereochemical purity. acs.org Novel strategies using highly solubilizing protecting groups could enable these reactions in purely aqueous media, eliminating the need for organic cosolvents. tandfonline.com

Flow Chemistry: Continuous flow chemistry is emerging as a powerful technology for synthesizing chemical building blocks and peptides. uzh.chacademie-sciences.frchimia.ch Developing a flow-based synthesis for this compound could offer significant advantages, including improved reaction control, enhanced safety, reduced solvent usage, and the potential for seamless integration into automated systems. chimia.chnih.gov This approach could accelerate the synthesis process, with some systems demonstrating amino acid incorporation in minutes. nih.gov

Greener Solvents and Reagents: A major challenge in peptide synthesis is the reliance on solvents like dimethylformamide (DMF), which are facing increasing regulatory scrutiny. gcande.orgworldpharmaceuticals.net Future synthetic routes will need to explore and validate greener solvents that can effectively dissolve reagents and swell the solid-phase resins. acs.org Additionally, developing more atom-economical coupling reagents to replace traditional carbodiimides and benzotriazole-based additives is a critical goal for sustainability. acs.orgchemrxiv.org

Exploration of New Chemical Transformations and Derivatizations

The unique structure of this compound, with its orthogonally protected functional groups, provides a versatile scaffold for further chemical modification. sigmaaldrich.com After its incorporation into a peptide, the serine side-chain ester linkage can be selectively cleaved or modified, opening avenues for novel transformations.

Potential research directions include:

Post-Synthesis Side-Chain Modification: Once integrated into a larger peptide, the ester bond linking leucine (B10760876) to serine could be selectively hydrolyzed. This would unmask the serine hydroxyl group, making it available for further site-selective functionalization, such as phosphorylation, glycosylation, or lipidation, which are crucial for mimicking natural post-translational modifications. rsc.orgnih.govacs.org Methods for serine-selective bioconjugation using P(V)-based reagents could also be applied to append a wide variety of cargos. nih.gov

Derivatization for Enhanced Properties: The free carboxyl group of the leucine moiety or the N-terminus of the parent peptide could be derivatized to enhance analytical detection, solubility, or biological activity. For instance, tagging with tertiary or quaternary amines can increase charge states for improved mass spectrometry analysis. nih.govnih.gov

Novel Ligation Chemistries: The serine residue can act as a ligation site. For example, salicylaldehyde (B1680747) ester-mediated ligation allows for the coupling of unprotected peptide fragments at serine or threonine residues, forming a natural peptide bond. pnas.org Future research could adapt this compound as a precursor for such advanced ligation strategies, enabling the convergent synthesis of very large peptides and proteins.

Integration into Automated High-Throughput Synthetic Platforms

Automated peptide synthesizers have revolutionized peptide production, enabling the rapid creation of peptide libraries for screening and drug discovery. genscript.comgenscript.comactivotec.com However, incorporating complex, sterically hindered, or aggregation-prone building blocks like this compound presents significant challenges. biosynth.comnih.gov

Future efforts should focus on:

Optimizing Coupling Protocols: The bulky nature of this compound can lead to slow or incomplete coupling reactions during automated solid-phase peptide synthesis (SPPS). biosynth.com Research is needed to develop optimized protocols, potentially utilizing microwave-assisted heating to prevent peptide aggregation and drive reactions to completion. genscript.comnih.gov

Advanced Synthesizer Compatibility: High-throughput platforms are capable of synthesizing thousands of peptides per month. genscript.comwuxiapptec.comukri.org Ensuring that complex building blocks are compatible with these systems is crucial. This involves developing specific coupling methods and solubility-enhancing techniques, as insoluble amino acids are often not recommended for fully automated synthesis. wuxiapptec.comsigmaaldrich.com

Flow-Based SPPS: Automated fast-flow synthesis (AFPS) platforms provide real-time monitoring of deprotection and coupling steps, allowing for sequence-dependent optimization. chimia.ch Integrating building blocks like this compound into these systems would require systematic screening to refine synthesis recipes, ensuring high efficiency and purity for these challenging couplings. chimia.ch

Design of Advanced Peptide Constructs Utilizing this compound

The primary value of this compound lies in its ability to serve as a key component in the rational design of sophisticated peptide structures with enhanced therapeutic potential. chemimpex.comopenaccessjournals.com

Promising areas of application include:

Branched and Cyclic Peptides: This building block is an ideal starting point for creating branched peptides, where the leucine residue forms the beginning of a new peptide chain attached to the serine side-chain. researchgate.net Such architectures are used to mimic natural proteins or to improve stability and binding affinity. researchgate.netchemrxiv.org Furthermore, the strategic placement of this building block can facilitate side-chain-to-side-chain or tail-to-side-chain cyclization, creating conformationally constrained peptides with potentially improved biological activity and resistance to degradation. rsc.orgsci-hub.se

Peptide-Drug Conjugates (PDCs): Serine residues not involved in receptor binding can serve as attachment points for therapeutic payloads. frontiersin.orgresearchgate.net this compound can be used to introduce a dipeptide linker (Ser-Leu) onto which a drug molecule is conjugated. This strategy is central to PDCs, which aim to deliver cytotoxic agents or other drugs specifically to target cells, such as cancer cells. frontiersin.orgnih.gov

Peptidomimetics and Structural Scaffolds: The modification of peptide backbones and side chains is a key strategy in developing peptidomimetics—compounds that mimic peptide structures but have improved stability or bioavailability. openaccessjournals.com this compound can be used to introduce structural motifs that alter the peptide's conformation, creating scaffolds for inhibiting protein-protein interactions or for use as novel biomaterials. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal conditions for deprotecting Boc and Fmoc groups in Boc-Ser(Leu-Fmoc)-OH during peptide synthesis?

- Methodological Answer : The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) (20–50% v/v), while the Fmoc group is cleaved with 20% piperidine in dimethylformamide (DMF). For this compound, sequential deprotection is critical: first remove Fmoc (basic conditions), then Boc (acidic conditions). Monitor reaction completion via TLC or HPLC with UV detection at 265 nm (Fmoc-specific absorption) .

Q. How does the dual-protection strategy in this compound prevent side reactions during peptide elongation?

- Methodological Answer : The Boc group protects the α-amino group, while Fmoc shields the hydroxyl side chain of serine. This orthogonal protection minimizes undesired branching or oxidation during coupling steps. For example, the Fmoc group’s base-labile nature allows selective removal without disrupting the acid-sensitive Boc group, enabling iterative chain elongation .

Q. What analytical techniques are recommended for characterizing this compound purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention time shifts indicate impurities or degradation.

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (expected: ~460–480 g/mol based on structural analogs) .

- NMR : H and C NMR in DMSO-d6 verify regioselective protection (e.g., absence of free hydroxyl signals at δ 4.5–5.0 ppm) .

Advanced Research Questions

Q. How can this compound be applied in synthesizing peptides with aggregation-prone sequences?

- Methodological Answer : The compound’s dual-protection strategy is useful in the "O-acyl isopeptide method." For example, this compound enables the synthesis of β-amyloid fragments by forming O-acyl intermediates that reduce steric hindrance. Post-synthesis, intramolecular acyl migration under mild aqueous conditions (pH 7.4) yields the native peptide with >95% purity (confirmed by HPLC) .

Q. What strategies resolve contradictions between NMR and crystallography data for this compound-containing peptides?

- Methodological Answer :

- Dynamic vs. Static Structures : NMR detects solution-phase conformational flexibility, while crystallography captures static conformations. Use molecular dynamics simulations to reconcile discrepancies.

- Sample Preparation : Ensure identical solvent conditions (e.g., DMSO for NMR vs. aqueous buffers for crystallography). For crystallography, co-crystallize with stabilizing agents like PEG 8000 .

Q. How does the steric environment of this compound influence coupling efficiency in automated peptide synthesizers?

- Methodological Answer :

- Coupling Optimization : Use DIPCDI/HOBt as activators for improved efficiency (yield >85%). Monitor by Kaiser test.

- Steric Hindrance Mitigation : Extend coupling times to 2–4 hours for bulky residues like Leu. For automated protocols, pre-activate the amino acid in DMF for 10 minutes before resin addition .

Key Research Findings

- Synthetic Utility : this compound enables the synthesis of complex peptides (e.g., HIV protease substrates) by orthogonal protection, reducing side reactions .

- Structural Insights : The serine hydroxyl’s dual role as hydrogen bond donor/acceptor enhances peptide-receptor interactions, critical for bioactive peptide design .

- Challenges : Racemization during Fmoc removal can occur if piperidine exposure exceeds 30 minutes; mitigate via shorter deprotection cycles (2 × 5 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.